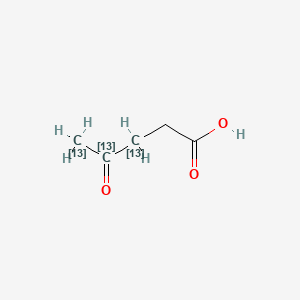
Ester isopropylique de la prostaglandine E2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin E2 isopropyl ester is a lipophilic prodrug form of Prostaglandin E2. This compound is known for its enhanced lipid solubility compared to its parent compound, Prostaglandin E2. Upon administration, it is hydrolyzed to the free acid by endogenous esterases, making it a useful prodrug .
Applications De Recherche Scientifique
Prostaglandin E2 isopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other chemical reactions.
Biology: Investigated for its role in various biological processes, including inflammation and immune response.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E2 isopropyl ester typically involves the esterification of Prostaglandin E2 with isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of Prostaglandin E2 isopropyl ester follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Prostaglandin E2 isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond is hydrolyzed by esterases to release Prostaglandin E2.
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it to reduced forms of Prostaglandin E2.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and esterases.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Prostaglandin E2.
Oxidation: Oxidized derivatives of Prostaglandin E2.
Reduction: Reduced forms of Prostaglandin E2.
Mécanisme D'action
Prostaglandin E2 isopropyl ester exerts its effects by being hydrolyzed to Prostaglandin E2, which then interacts with specific receptors in the body. These receptors include EP1, EP2, EP3, and EP4, which are coupled to different signaling pathways. The activation of these receptors leads to various physiological responses, including inflammation, vasodilation, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
- Prostaglandin E1 isopropyl ester
- Prostaglandin F2α isopropyl ester
- Prostaglandin D2 isopropyl ester
Comparison: Prostaglandin E2 isopropyl ester is unique due to its specific receptor interactions and physiological effects. While other prostaglandin esters also serve as prodrugs, Prostaglandin E2 isopropyl ester is particularly noted for its role in inflammation and immune modulation. Its enhanced lipid solubility and efficient hydrolysis to the active form make it a valuable compound in both research and therapeutic applications .
Propriétés
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLKSJQMSPOTB-FZNVCOGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












